molecular formula C8H8N2O B3087073 4-methyl-1H-indazol-5-ol CAS No. 117070-73-2

4-methyl-1H-indazol-5-ol

Cat. No.: B3087073
CAS No.: 117070-73-2
M. Wt: 148.16 g/mol
InChI Key: FWCFSJAHTMHMTG-UHFFFAOYSA-N
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Description

4-methyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

4-Methyl-1H-Indazol-5-ol is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

Indazole derivatives have been reported to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the levels of certain biochemicals in the body.

Biochemical Pathways

Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in various biochemical pathways related to inflammation and cell proliferation.

Pharmacokinetics

Indazole is known to be a highly soluble compound , which suggests that this compound may also have good solubility, potentially influencing its bioavailability.

Result of Action

Indazole derivatives have been reported to inhibit cell growth, suggesting that this compound may have similar effects .

Action Environment

The storage conditions for similar compounds suggest that they should be stored in an inert atmosphere at low temperatures , indicating that the stability of this compound may be affected by exposure to oxygen and high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-azidobenzaldehydes and amines can lead to the formation of indazole derivatives . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration can produce nitro-substituted indazoles .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indazole-4-acetic acid
  • 1-methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
  • 2-(1-methyl-1H-indazol-4-yl) propanoic acid

Uniqueness

4-methyl-1H-indazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the hydroxyl group at the 5-position can impact the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-methyl-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCFSJAHTMHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of boron tribromide (0.513 ml, 5.43 mmol) in dichloromethane (5 ml) was added dropwise to a solution of the 5-methoxy-4-methyl-1H-indazole (400 mg, 2.47 mmol) obtained in Example 401 in dichloromethane (5 ml) at 0° C. After 1 hour, the reaction solution was poured onto ice (50 ml), adjusted to pH 4 to 5 with a saturated aqueous sodium hydrogencarbonate solution, and then extracted with chloroform (20 ml×2) and ethyl acetate (20 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-methyl-1H-indazol-5-ol (149 mg, 41%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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